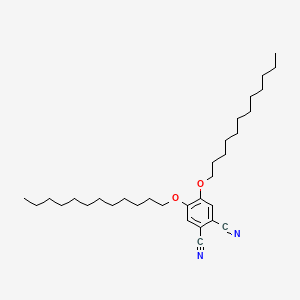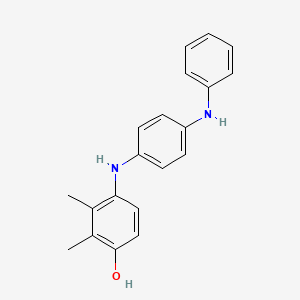![molecular formula C14H24N2O2 B14302026 N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide CAS No. 113719-43-0](/img/no-structure.png)
N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is a chemical compound with a unique bicyclic structure. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which is substituted with three methyl groups and two acetamide groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with acetamide under specific conditions. One common method involves the use of a three-necked flask equipped with a condenser, internal thermometer, and glass stopper under a nitrogen atmosphere. The reaction mixture is stirred at room temperature until the solid dissolves .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetamide groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with a similar framework but different substituents.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is unique due to its specific combination of functional groups and rigid bicyclic structure.
Propiedades
| 113719-43-0 | |
Fórmula molecular |
C14H24N2O2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
N-(2-acetamido-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-9(17)15-14(16-10(2)18)8-11-6-7-13(14,5)12(11,3)4/h11H,6-8H2,1-5H3,(H,15,17)(H,16,18) |
Clave InChI |
RBFAXIIYUXQFAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1(CC2CCC1(C2(C)C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)

